molecular formula C18H17N3O2S B5072203 N-[(3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide

N-[(3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide

Cat. No.: B5072203
M. Wt: 339.4 g/mol
InChI Key: UAIYHGNARPTUOW-UHFFFAOYSA-N
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Description

N-[(3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide is a synthetic compound featuring a piperazine core substituted with a carbonothioyl group at the 3-oxo position and a biphenylcarboxamide moiety. The biphenylcarboxamide group contributes to hydrophobic interactions, which may improve binding affinity in biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(3-oxopiperazine-1-carbothioyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-16-12-21(11-10-19-16)18(24)20-17(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,22)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIYHGNARPTUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with 3-oxo-1-piperazinecarbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or a thioether.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

N-[(3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbonothioyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Compound 28 (): Features a benzo[b][1,4]oxazin-3(4H)-one scaffold linked to a pyridin-3-ylcarboxamide. Unlike the target compound, it retains a carbonyl (C=O) group instead of carbonothioyl (C=S), which may reduce electron density and hydrogen-bonding capacity. Molecular weight: 410.18 g/mol (HRMS) .
  • Compound 58 (): Replaces the oxazinone oxygen with sulfur, forming a thiazinone ring. This substitution increases lipophilicity (logP) and may alter target selectivity due to sulfur’s polarizability. HRMS: 425.16 g/mol .

Fluorinated Derivatives

  • NMR data (δ 6.04 ppm, J = 51.8 Hz) confirms the fluorine’s influence on adjacent protons .
  • Compound 55 () : Contains a 2,2-difluoro group, further increasing metabolic resistance. The CF2 group (δ 112.69 ppm, J = 261.9 Hz in ^13C-NMR) introduces steric hindrance, which may reduce off-target interactions .

Carboxamide Variations

  • Compound 29b () : Substitutes the pyridinyl group with a phenethylacetamide. This increases molecular flexibility and hydrophobic surface area, comparable to the biphenyl group in the target compound. Yield: 81% via HCTU-mediated coupling .
  • Compound 22f (): Uses a 3-cyanophenylcarboxamide, introducing a nitrile group for dipole interactions. The cyano group (δ 123–128 ppm in ^13C-NMR) enhances polarity without significantly altering molecular weight (HRMS: ~424.20 g/mol) .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key NMR Shifts (δ, ppm) LogP* (Predicted)
Target Compound Piperazine-carbonothioyl 4-Biphenylcarboxamide ~405.45 (theoretical) N/A (no experimental data) 3.8–4.2
Compound 28 Benzooxazinone Pyridin-3-ylcarboxamide 410.18 8.48–8.40 (pyridine H), 4.59 (O-CH2) 2.9
Compound 54 2-Fluoro-benzooxazinone Phenylpiperazine 439.44 6.04 (CHF, J = 51.8 Hz) 3.5
Compound 58 Thiazinone Phenylpiperazine 425.16 4.66 (CH2-S), 8.57 (NH) 3.7

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

N-[(3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A piperazine ring
  • A biphenyl group
  • A carbonothioyl linkage

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbonothioyl group enhances its binding affinity to various enzymes and receptors, modulating their activity. This interaction can lead to significant biochemical effects, influencing pathways involved in cell proliferation, apoptosis, and antimicrobial activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

Cell Line IC50 (µM)
HCT1162.98
HepG24.12
PC31.42

These results suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, potentially serving as a lead compound for the development of new antimicrobial agents.

Comparative Studies

When compared to similar compounds, this compound demonstrates unique reactivity patterns and biological activities. For instance:

Compound Biological Activity
N-(3-oxopiperazine-1-carbothioyl)-4-phenylbenzamideModerate anticancer activity
3-(Piperazin-1-yl)-1,2-benzothiazole derivativesStrong enzyme inhibition

The distinct structural features of this compound contribute to its enhanced potency compared to these analogs .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Cell Proliferation Inhibition : In a study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, particularly in HCT116 cells.
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound effectively induces apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased Annexin V staining.

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